molecular formula C5H4FNO B1302969 2-Fluoro-5-hydroxypyridine CAS No. 55758-32-2

2-Fluoro-5-hydroxypyridine

Cat. No. B1302969
M. Wt: 113.09 g/mol
InChI Key: HTRLNWYWOKWCLV-UHFFFAOYSA-N
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Patent
US08063212B2

Procedure details

Add 6-fluoro-pyridin-3-ol (3.5 g, 30.95 mmol) to a suspension of sodium hydride (1.49 g, 37.14 mmol) in dimethylformamide (20 mL). Stir the mixture for 1 hour. Add chloromethyl methyl ether (2 g, 25.0 mmol). Stir the mixture at room temperature overnight. Dilute the mixture with ethyl acetate and water. Wash the organic layer with water and saturated aqueous sodium chloride. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to brown oil. Purify by column chromatography (10% ethyl acetate in hexane) to afford the title compound (4.30 g, 88.4%) as yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.48 (s, 3H), 5.15 (s, 2H), 6.85 (dd, J=3.6 Hz, J=8.8 Hz, 1H), 7.47 (m, 1H), 7.96 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88.4%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl>CN(C)C=O.C(OCC)(=O)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH2:11][O:12][CH3:13])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(C=N1)O
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the mixture at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Wash the organic layer with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo to brown oil
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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